N-ethyl-3-hydroxyazetidine-1-carboxamide
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Overview
Description
N-ethyl-3-hydroxyazetidine-1-carboxamide: is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol It is known for its unique structure, which includes an azetidine ring, a hydroxy group, and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-hydroxyazetidine-1-carboxamide typically involves the reaction of ethylamine with 3-hydroxyazetidine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-hydroxyazetidine-1-carboxylic acid+ethylamine→this compound
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-hydroxyazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxoazetidine-1-carboxamide.
Reduction: The compound can be reduced to form N-ethyl-3-aminoazetidine-1-carboxamide.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) can be used under appropriate conditions.
Major Products Formed
Oxidation: N-ethyl-3-oxoazetidine-1-carboxamide
Reduction: N-ethyl-3-aminoazetidine-1-carboxamide
Substitution: Various substituted azetidine derivatives depending on the substituent used.
Scientific Research Applications
N-ethyl-3-hydroxyazetidine-1-carboxamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-ethyl-3-hydroxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-hydroxyazetidine-1-carboxamide
- N-propyl-3-hydroxyazetidine-1-carboxamide
- N-ethyl-3-aminoazetidine-1-carboxamide
Uniqueness
N-ethyl-3-hydroxyazetidine-1-carboxamide is unique due to the presence of the ethyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a compound of interest for further research .
Properties
IUPAC Name |
N-ethyl-3-hydroxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-7-6(10)8-3-5(9)4-8/h5,9H,2-4H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZNVSNHYYLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341918-71-5 |
Source
|
Record name | N-ethyl-3-hydroxyazetidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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